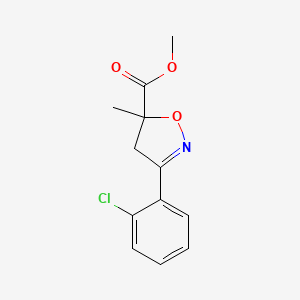
3-(2-chlorophényl)-5-méthyl-4,5-dihydro-1,2-oxazole-5-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a synthetic organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and an oxazole ring
Applications De Recherche Scientifique
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate, which is then cyclized using a suitable catalyst to form the oxazole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring, depending on the reagents and conditions used.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Methyl 3-(2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Methyl 3-(2-methylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Uniqueness
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the electronic and steric effects of the chlorine atom are beneficial.
Propriétés
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-12(11(15)16-2)7-10(14-17-12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCFHIGCXHDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2472325.png)
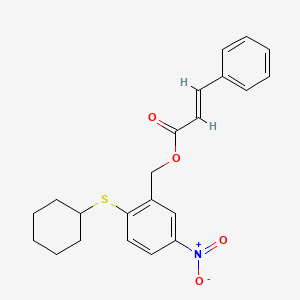
![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)
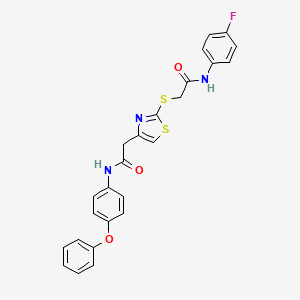
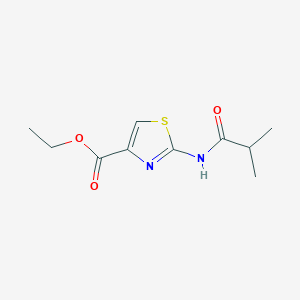


![5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2472334.png)
![1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2472336.png)
![2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2472337.png)
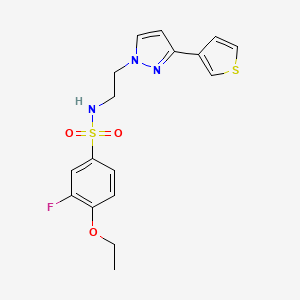

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine](/img/structure/B2472347.png)
![2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2472348.png)
